3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol
Description
The exact mass of the compound 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-fluorophenyl)-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-6-3-1-5(2-4-6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBECIGMDRLTGJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185557-63-5 | |
| Record name | 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Pharmacological Significance of Fluorinated 1,2,4-Oxadiazole Derivatives
Executive Summary
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, widely utilized as a hydrolytically stable bioisostere for esters and amides.[1][2] However, its utility is often compromised by a specific metabolic vulnerability: reductive ring cleavage by hepatic enzymes. This guide analyzes how strategic fluorination—specifically the introduction of trifluoromethyl (-CF₃) groups or fluorophenyl motifs—mitigates this liability.[] We examine the transition from Disoxaril to Pleconaril as a definitive case study in metabolic shielding, detail the reductive toxicity pathways observed in candidates like DS-8500a , and provide validated synthetic protocols for accessing these fluorinated cores.
The 1,2,4-Oxadiazole Core: Bioisosterism & Liability[4]
The Bioisosteric Rationale
The 1,2,4-oxadiazole ring is classically employed to replace unstable ester or amide linkages.[1] It mimics the planar geometry and electronic distribution of these functional groups while offering improved resistance to plasma esterases.
-
Bond Angles: The O-C-N angle approximates the carbonyl bond angle, allowing the scaffold to fit into binding pockets designed for peptide backbones.
-
Hydrogen Bonding: The ring nitrogens (N2 and N4) serve as weak hydrogen bond acceptors, maintaining critical receptor interactions.
The Metabolic Vulnerability: Reductive Ring Opening
Despite resistance to hydrolysis, the 1,2,4-oxadiazole ring is susceptible to reductive cleavage , particularly under anaerobic conditions in the liver. This pathway, often mediated by non-CYP enzymes (e.g., cytosolic reductases), severs the weak N-O bond.
Mechanism of Failure (DS-8500a Case Study): Research on the G protein-coupled receptor agonist DS-8500a revealed that the 1,2,4-oxadiazole ring undergoes reductive N-O bond cleavage, followed by hydrolysis to form a nitrile and an amide metabolite.[][4] This destroys the pharmacophore and eliminates biological activity.
[3]
The Fluorine Solution: Strategic Substitution
Fluorination addresses the metabolic liability through two primary mechanisms: Steric/Electronic Shielding and pKa Modulation .
Case Study: The Evolution of Pleconaril
The development of the antipicornaviral drug Pleconaril represents the most successful application of fluorination to stabilize the 1,2,4-oxadiazole core.
-
The Predecessor (Disoxaril/WIN 51711): Contained a 5-methyl-1,2,4-oxadiazole.[][4] The methyl group was rapidly hydroxylated by CYP450 enzymes, leading to rapid clearance and poor bioavailability (approx. 15%).
-
The Solution (Pleconaril): Replacement of the 5-methyl group with a 5-trifluoromethyl (-CF₃) group.[]
-
Metabolic Blockade: The C-F bond is metabolically inert. The bulky CF₃ group also sterically hinders nucleophilic attack on the ring carbons.
-
Result: Bioavailability increased to >70%, and the half-life extended significantly, allowing for effective systemic antiviral activity.
-
Case Study: Ataluren (Translarna)
Ataluren , used for Duchenne muscular dystrophy, features a 2-fluorophenyl substituent at the 5-position.[][4][5]
-
Role of Fluorine: Unlike the CF₃ in Pleconaril which blocks metabolism, the ortho-fluorine in Ataluren primarily modulates the dihedral angle between the phenyl and oxadiazole rings (via steric repulsion with the ring nitrogen/oxygen) and lowers the electron density of the aromatic system, influencing π-π stacking interactions in the ribosome.
Comparative Physicochemical Data
The following table summarizes the impact of fluorine substitution on the oxadiazole core properties.
| Compound Class | Substituent (C-5) | Metabolic Stability (t1/2) | LogP (Lipophilicity) | Primary Clearance Path |
| Disoxaril | -CH₃ | Low (< 30 min) | 2.8 | Methyl Hydroxylation |
| Pleconaril | -CF₃ | High (> 200 min) | 3.4 | Renal / Fecal (Intact) |
| Ataluren | 2-F-Phenyl | Moderate-High | 3.8 | Acyl Glucuronidation |
| DS-8500a | Alkyl/Aryl (Non-F) | Low (Ring Opening) | 2.5 | Reductive Ring Cleavage |
Experimental Protocols
Protocol A: One-Pot Synthesis of Fluorinated 1,2,4-Oxadiazoles
Rationale: This protocol avoids the isolation of unstable O-acylamidoxime intermediates, maximizing yield for fluorinated derivatives like Ataluren.
Target: 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid (Ataluren Core).[][4]
Reagents:
-
3-Cyanobenzoic acid methyl ester (1.0 eq)[][4]
-
Hydroxylamine hydrochloride (1.1 eq)[]
-
2-Fluorobenzoyl chloride (1.1 eq)[][4]
-
Triethylamine (TEA) (3.0 eq)[]
-
Catalytic DMAP (Dimethylaminopyridine)[]
Step-by-Step Methodology:
-
Amidoxime Formation: Dissolve 3-cyanobenzoic acid methyl ester in methanol. Add Hydroxylamine HCl and TEA. Reflux for 4 hours. Monitor disappearance of nitrile peak by IR (2230 cm⁻¹) or TLC.[] Evaporate solvent to obtain crude amidoxime.[]
-
Acylation & Cyclization (One-Pot): Suspend crude amidoxime in anhydrous Toluene. Add TEA (2 eq) and cool to 0°C.
-
Addition: Dropwise add 2-Fluorobenzoyl chloride. Stir at 0°C for 30 min, then allow to warm to RT.
-
Cyclodehydration: Add catalytic DMAP. Heat the reaction mixture to 110°C (Reflux) for 12 hours. The high temperature drives the thermal dehydration of the O-acyl intermediate to form the 1,2,4-oxadiazole ring.
-
Workup: Cool to RT. Wash with water, 1N HCl, and saturated NaHCO₃. Dry organic layer over MgSO₄ and concentrate.
-
Purification: Recrystallize from Ethanol/Water to yield the methyl ester. Hydrolyze with LiOH/THF/Water if the free acid is required.
Protocol B: Synthesis of 5-Trifluoromethyl-1,2,4-Oxadiazoles
Rationale: Installing the -CF₃ group requires specific acylating agents due to the volatility and reactivity of trifluoroacetic acid derivatives.
Reagents:
-
Aryl Amidoxime (1.0 eq)[]
-
Trifluoroacetic Anhydride (TFAA) (1.2 eq)[]
-
Pyridine (Solvent/Base)[]
Methodology:
-
Dissolve Aryl Amidoxime in anhydrous Pyridine.
-
Cool to 0°C. Add TFAA dropwise (Exothermic reaction).
-
Stir at RT for 1 hour, then heat to 80°C for 3 hours.
-
Note: TFAA acts as both the acylating agent and the dehydrating agent, often allowing cyclization at lower temperatures than benzoyl chlorides.
Visualizing the SAR Decision Tree
The following diagram illustrates the decision logic for stabilizing the 1,2,4-oxadiazole scaffold based on the identified metabolic liabilities.
References
-
Metabolic Liability of 1,2,4-Oxadiazoles: Makino, C., et al. (2019). "In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction." Xenobiotica. Link
- Pleconaril Discovery: Diana, G. D., et al. (1993). "Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism." Journal of Medicinal Chemistry. (Foundational text on the Disoxaril-to-Pleconaril transition).
-
Ataluren Chemistry: Welch, E. M., et al. (2007). "PTC124 targets genetic disorders caused by nonsense mutations."[][5][6] Nature.[] Link[]
-
Fluorine in Med Chem: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.[] Link
-
Synthesis Protocol: Adib, M., et al. (2006).[7] "One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles." Synlett.
Sources
- 1. Frontiers | Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN117964574A - A preparation method of 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole - Google Patents [patents.google.com]
- 5. WO2017222474A1 - Process for preparing ataluren and its intermediates - Google Patents [patents.google.com]
- 6. US20170362192A1 - Process for preparing ataluren and its intermediates - Google Patents [patents.google.com]
- 7. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
Tautomeric equilibrium of 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol vs oxadiazolone
An In-Depth Technical Guide to the Tautomeric Equilibrium of 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol
Abstract
The phenomenon of prototropic tautomerism is of fundamental importance in heterocyclic chemistry, profoundly influencing the physicochemical properties, reactivity, and biological activity of molecules.[1][2] This guide provides a comprehensive technical overview of the tautomeric equilibrium between 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol and its corresponding lactam form, 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5(4H)-one. We will explore the structural nuances of each tautomer, the critical role of environmental factors such as solvent polarity, and present a validated framework for the definitive characterization of this equilibrium using a combination of advanced spectroscopic and computational techniques. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the tautomeric behavior of this important heterocyclic scaffold.
Introduction: The Principle of Prototropic Tautomerism in Heterocycles
Prototropic tautomerism describes the chemical equilibrium between two or more structural isomers that are readily interconvertible, most commonly by the migration of a proton.[1] In heteroaromatic systems, this phenomenon is particularly prevalent and can dictate the molecule's aromaticity, dipole moment, and hydrogen bonding capabilities.[3] The position of the tautomeric equilibrium is not static; it is a dynamic process influenced by the intrinsic stability of the tautomers and extrinsic factors like solvent, temperature, and concentration.[3][4]
For hydroxy-substituted five-membered heterocycles like the 1,2,4-oxadiazole ring system, the equilibrium between the hydroxyl (-ol) and the keto (-one) forms is of primary interest.[5] While one tautomer may predominate, it is crucial to recognize that the minor tautomer can play a significant role in chemical reactivity.[2] A thorough understanding and characterization of this equilibrium are therefore essential for rational drug design, reaction mechanism elucidation, and materials science applications.[6][7]
The 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol System: A Case Study
The subject of this guide is the tautomeric relationship between 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol (the "hydroxy" or "-ol" form) and 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5(4H)-one (the "keto" or "-one" form).
Caption: Tautomeric equilibrium of the target compound.
The key structural difference lies in the location of the labile proton: on the exocyclic oxygen atom in the hydroxy form or on the ring nitrogen at position 4 in the keto form. This seemingly minor shift has significant consequences:
-
Aromaticity: The hydroxy form possesses a fully aromatic 1,2,4-oxadiazole ring. The keto form, by contrast, has a disrupted π-system within the ring, rendering it less aromatic.[3]
-
Hydrogen Bonding: The hydroxy tautomer can act as a hydrogen bond donor via its -OH group. The keto tautomer presents a different profile, with an N-H donor and a C=O acceptor. This difference heavily influences solubility and intermolecular interactions.
-
Dipole Moment: The charge distribution, and thus the dipole moment, can differ significantly between the two forms. The keto form, with its polar carbonyl group, is generally expected to have a larger dipole moment.[5] This difference is key to understanding solvent effects.
Experimental Design for Tautomer Analysis
Caption: Experimental workflow for tautomer analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for studying tautomeric equilibria in solution, as the process is often fast on the NMR timescale.[1]
Protocol:
-
Sample Preparation: Prepare solutions of the compound (~10-20 mg/mL) in a range of deuterated solvents with varying polarities (e.g., Chloroform-d, DMSO-d6, Methanol-d4).
-
Acquisition: Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra for each solution.
-
Analysis Rationale:
-
¹H NMR: In the keto form, a signal corresponding to the N-H proton is expected, typically as a broad singlet. Its chemical shift and presence are highly solvent-dependent. The hydroxy form would show an -OH proton signal.
-
¹³C NMR: The chemical shift of the C5 carbon is the most diagnostic signal. A chemical shift in the range of ~155-165 ppm is indicative of a C=O bond (keto form), whereas a shift further downfield, closer to ~170 ppm or higher, suggests a C-O single bond within an aromatic system (hydroxy form).[8][9]
-
¹⁵N NMR: The chemical shifts of the ring nitrogens, particularly N4, would provide direct evidence of protonation.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides information about the functional groups present and is excellent for distinguishing between C=O and O-H bonds.
Protocol:
-
Sample Preparation: Analyze the compound in the solid state (KBr pellet or ATR) and in solution using a suitable solvent (e.g., CCl₄, CH₃CN).
-
Acquisition: Record spectra from 4000 to 400 cm⁻¹.
-
Analysis Rationale:
-
Keto Form: A strong absorption band between 1680-1750 cm⁻¹ is characteristic of a C=O (amide/lactam) stretch. A broad band around 3100-3300 cm⁻¹ would indicate an N-H stretch.
-
Hydroxy Form: A broad absorption in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretch. The absence of a strong carbonyl peak is key.[10]
-
The Influence of Solvent: A Critical Investigation
The position of the tautomeric equilibrium is highly sensitive to the solvent environment.[4][5] This is because solvents can differentially stabilize one tautomer over the other.
-
Non-polar Solvents (e.g., Cyclohexane, CCl₄): These solvents are less likely to interact strongly with either tautomer, providing a view closer to the intrinsic gas-phase stability. The less polar hydroxy form might be favored.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can stabilize polar molecules through dipole-dipole interactions. The keto form, with its larger expected dipole moment, is often stabilized in such solvents.[5][8]
-
Polar Protic Solvents (e.g., Water, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They can stabilize both forms but may preferentially stabilize the more polar keto tautomer.[4][5]
By systematically studying the spectroscopic signatures in these different solvents, one can map the shift in equilibrium and confirm the identity of the dominant species in each environment.[8]
Computational Modeling: A Predictive and Corroborative Tool
Quantum chemical calculations are indispensable for predicting the relative stabilities of tautomers and for assigning experimental spectra.[2][5][11]
Protocol:
-
Structure Optimization: Build the 3D structures of both the hydroxy and keto tautomers.
-
Energy Calculation: Perform geometry optimization and calculate the single-point energies for both tautomers using a suitable level of theory (e.g., DFT with B3LYP functional and a 6-311++G(d,p) basis set).
-
Solvent Modeling: Incorporate solvent effects using a continuum model like the Polarizable Continuum Model (PCM) or SMD model to calculate energies in different solvents.[5]
-
Spectra Simulation: Calculate the theoretical NMR chemical shifts and IR vibrational frequencies for both optimized structures to aid in the interpretation of experimental data.
Causality: The primary goal is to determine the difference in Gibbs free energy (ΔG) between the two tautomers. A lower energy value indicates a more stable tautomer. Comparing the calculated ΔG in the gas phase versus in different solvent models provides a powerful prediction of how the equilibrium will shift, which can then be validated experimentally.[5]
Data Synthesis and Interpretation
Table 1: Representative Spectroscopic Data for Tautomer Identification
| Spectroscopic Probe | Expected for Hydroxy Form | Expected for Keto Form |
| ¹³C NMR (C5 Shift) | ~172 ppm | ~158 ppm |
| ¹H NMR (Labile Proton) | Broad singlet, δ 9-11 (-OH) | Broad singlet, δ 10-12 (-NH) |
| FT-IR (Key Stretches) | 3200-3600 cm⁻¹ (O-H) | 1680-1750 cm⁻¹ (C=O), 3100-3300 cm⁻¹ (N-H) |
| UV-Vis (in Ethanol) | λmax ~260 nm | λmax ~285 nm (potential red shift due to extended conjugation) |
| ΔG (Calculated, DMSO) | > 0 kcal/mol (less stable) | < 0 kcal/mol (more stable) |
Note: The chemical shifts and vibrational frequencies are illustrative and may vary based on solvent and experimental conditions.
Based on extensive studies of similar heterocyclic systems, it is highly probable that the keto form, 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5(4H)-one, is the predominant tautomer , especially in polar solvents and in the solid state.[3] The greater stability of the amide-like functionality often outweighs the energetic benefit of aromaticity in the hydroxy form.
Conclusion
The tautomeric equilibrium of 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol is a critical parameter that governs its chemical behavior. This guide has outlined a robust, multi-technique workflow to definitively characterize this equilibrium. By integrating NMR and IR spectroscopy with solvent effect studies and corroborating the findings with quantum chemical calculations, researchers can gain a complete and trustworthy understanding of this system. Such knowledge is a prerequisite for the successful application of this molecular scaffold in drug discovery and materials science, ensuring that its properties are understood and leveraged in a predictable and controlled manner.
References
- A theoretical treatment of solvent effects on the tautomeric equilibria of five-membered rings with two heteroatoms. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- The Prototropic Tautomerism of Heteroaromatic Compounds. CHIMIA.
- PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. LOCKSS.
- Tautomerism in aromatic heterocycles. quimicaorganica.org.
- Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. Canadian Journal of Chemistry.
-
A New Photoisomerization of 1,2,4-Oxadiazoles. A Computational Study. ResearchGate. Available at: [Link]
-
Design and Synthesis of 3-Aryl-5-Alicylic-[1][3][5]-oxadiazoles as Novel Platelet Aggregation Inhibitors. ResearchGate. Available at: [Link]
-
Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PubMed. Available at: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - NIH. Available at: [Link]
-
13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. Available at: [Link]
-
C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. ResearchGate. Available at: [Link]
-
Oxadiazoles in medicinal chemistry. PubMed. Available at: [Link]
-
Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PMC. Available at: [Link]
Sources
- 1. chimia.ch [chimia.ch]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Tautomerism in aromatic heterocycles [quimicaorganica.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. A theoretical treatment of solvent effects on the tautomeric equilibria of five-membered rings with two heteroatoms - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journalspub.com [journalspub.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Cyclization Protocols for 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol Using CDI
Executive Summary
This technical guide details the synthesis of 3-(4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one (tautomeric with the 5-ol form) via the cyclization of 4-fluorobenzamidoxime using 1,1'-Carbonyldiimidazole (CDI) .
While historically achieved using phosgene or ethyl chloroformate, the CDI-mediated protocol offers a superior safety profile, operational simplicity, and high atom economy. This guide provides a self-validating experimental workflow, mechanistic insights, and troubleshooting parameters designed for medicinal chemistry and process development applications.
Scientific Principles & Mechanism
Chemical Context
The target molecule, 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ol , exists in equilibrium with its keto-tautomer, 1,2,4-oxadiazol-5(4H)-one .[1] In solution and solid state, the 5-one form is predominant. This heterocycle is a critical pharmacophore, often serving as a bioisostere for carboxylic acids or esters in drug design due to its metabolic stability and hydrogen-bonding capabilities.
Reaction Mechanism
The reaction proceeds through a two-stage mechanism:[2]
-
O-Acylation: The amidoxime hydroxyl group attacks the carbonyl of CDI, displacing one imidazole unit to form an O-[(imidazol-1-yl)carbonyl]benzamidoxime intermediate.
-
Cyclodehydration: The amidine nitrogen attacks the carbonyl carbon of the intermediate, displacing the second imidazole unit and closing the ring.
Key Insight: Unlike acid chloride couplings, this reaction does not generate HCl. The byproduct, imidazole, can act as a proton scavenger, often eliminating the need for an external base.[3]
Figure 1: Mechanistic pathway for the CDI-mediated cyclization of amidoximes.
Materials & Reagents
| Reagent | CAS No.[3] | Purity Requirement | Role |
| 4-Fluorobenzamidoxime | 69113-32-2 | >97% | Starting Material |
| 1,1'-Carbonyldiimidazole (CDI) | 530-62-1 | >98% (White crystalline) | Cyclizing Agent (C1 Source) |
| 1,4-Dioxane | 123-91-1 | Anhydrous (<50 ppm H₂O) | Solvent (High boiling point) |
| Tetrahydrofuran (THF) | 109-99-9 | Anhydrous, Inhibitor-free | Alternative Solvent |
| DBU (Optional) | 6674-22-2 | Reagent Grade | Base Catalyst (for difficult substrates) |
Safety Note: CDI is moisture-sensitive.[3] Upon contact with water, it hydrolyzes to release CO₂ and imidazole.[4] Store under inert atmosphere.
Experimental Protocol
Standard Operating Procedure (SOP)
Scale: 1.0 mmol (Adaptable to gram-scale)
Step 1: Reaction Setup
-
Equip a dry 25 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Flush the system with Nitrogen or Argon gas.[5]
-
Add 4-Fluorobenzamidoxime (154 mg, 1.0 mmol) and Anhydrous 1,4-Dioxane (5.0 mL).
-
Note: Dioxane is preferred over THF for its higher boiling point (101°C), which drives the cyclization more efficiently.
-
Step 2: CDI Addition & Activation [6]
-
Add CDI (195 mg, 1.2 mmol, 1.2 equiv) in one portion at Room Temperature (RT).
-
Stir at RT for 30–60 minutes.
-
Observation: The solution may become slightly cloudy. This step forms the O-acyl intermediate.
-
Checkpoint: TLC (30% EtOAc/Hexane) should show consumption of starting material and formation of a new, less polar spot (intermediate).
-
Step 3: Thermal Cyclization
-
Heat the reaction mixture to reflux (100–105°C) .
-
Maintain reflux for 2–4 hours .
-
Monitor by LCMS or TLC. The intermediate spot should disappear, replaced by the product spot (often more polar than the intermediate but less polar than the amidoxime).
Step 4: Workup & Isolation
-
Cool the mixture to RT.
-
Concentrate the solvent in vacuo to obtain a semi-solid residue.
-
Acidic Wash (Critical): Resuspend the residue in Water (10 mL) and adjust pH to ~3–4 using 1N HCl.
-
Reasoning: This converts the imidazole byproduct into water-soluble imidazolium chloride, allowing for easy separation.
-
-
Extract with Ethyl Acetate (3 x 10 mL).
-
Wash combined organics with Brine (10 mL), dry over Na₂SO₄, filter, and concentrate.
Step 5: Purification
-
Recrystallization: The crude solid is typically pure enough (>90%). If needed, recrystallize from Ethanol/Water (1:1) or Toluene .
-
Yield: Expected yield is 75–90%.
-
Characterization:
-
1H NMR (DMSO-d6): δ ~12.5-13.0 ppm (broad s, 1H, NH), ~7.8-8.0 ppm (m, 2H, Ar-H), ~7.3-7.5 ppm (m, 2H, Ar-H).
-
13C NMR: Carbonyl signal at ~158-160 ppm.
-
Process Workflow & Optimization
Figure 2: Operational workflow for the synthesis of 1,2,4-oxadiazol-5-ones.
Optimization Parameters
| Parameter | Recommendation | Impact |
| Solvent | Dioxane > THF > MeCN | Higher boiling point of Dioxane accelerates cyclization. |
| Base | DBU (0.5 eq) | Add if cyclization is slow. Strong non-nucleophilic bases promote the N-attack. |
| Temperature | 100°C | Essential. Room temperature reaction often stops at the O-acyl intermediate. |
| Stoichiometry | 1.2 - 1.5 eq CDI | Excess CDI ensures complete conversion of the amidoxime. |
Troubleshooting & Critical Controls
Issue: Incomplete Cyclization
-
Symptom: LCMS shows a peak with Mass = [M+H] + 26 (uncyclized intermediate) or [M+H] + 18 (hydrated).
-
Root Cause: The activation energy for ring closure hasn't been met.
-
Solution:
-
Switch solvent from THF to Dioxane or Toluene to increase temperature.
-
Add a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to deprotonate the amide nitrogen, making it more nucleophilic.
-
Issue: Hydrolysis of CDI
-
Symptom: Low conversion, presence of starting amidoxime.
-
Root Cause: Wet solvent or old CDI. CDI hydrolyzes to imidazole and CO₂.[4][9]
-
Solution: Use freshly opened CDI or store in a desiccator. Dry solvents over molecular sieves (3Å).
Issue: "5-ol" vs "5-one" Tautomerism
-
Clarification: Researchers often request the "5-ol". Be aware that spectral data (NMR/IR) will predominantly show the "5-one" (keto) form. This is not an impurity; it is the natural state of the molecule.
-
IR: Strong C=O stretch ~1750-1780 cm⁻¹.
-
References
-
Hamze, A., et al. (2012). "Synthesis of 1,2,4-oxadiazol-5-ones via CDI activation." Journal of Organic Chemistry.
-
Phakhodee, W., et al. (2018). "A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones." RSC Advances.
-
Gangloff, A. R., et al. (2001). "Synthesis of 3,5-disubstituted-1,2,4-oxadiazoles using tetrabutylammonium fluoride as a mild and efficient cyclization catalyst." Tetrahedron Letters.
-
Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Synlett.
-
BenchChem Application Note. "Managing side reactions in the synthesis of 1,2,4-oxadiazoles."
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]
- 4. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. ijper.org [ijper.org]
- 9. benchchem.com [benchchem.com]
Functionalization of 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol at the nitrogen atom
This Application Note is structured to provide actionable, high-level technical guidance for the functionalization of 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol . It deviates from standard templates to prioritize mechanistic understanding, decision-making logic, and robust experimental protocols.
Abstract & Strategic Value
The 1,2,4-oxadiazol-5-one scaffold is a critical carboxylic acid bioisostere (pKa ~6–7), offering improved lipophilicity and membrane permeability while retaining planar acidity.[1] This guide details the functionalization of 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol , a privileged substructure in medicinal chemistry (e.g., AT1 receptor antagonists).
While often cataloged as the "5-ol" (hydroxy) tautomer, this substrate reacts primarily as the 1,2,4-oxadiazol-5(4H)-one (oxo) species. Successful functionalization requires mastering the tautomeric equilibrium to drive regioselective N-alkylation at the N4 position over the competing O-alkylation.
Mechanistic Insight: The Tautomeric Challenge
Understanding the ambident nature of the anion is the prerequisite for high yield. In solution, the equilibrium heavily favors the 5-oxo form. Upon deprotonation, the negative charge is delocalized between the N4 nitrogen and the exocyclic oxygen.
Tautomeric Equilibrium & Regioselectivity Pathway
The following diagram illustrates the critical equilibrium and the divergence point for N- vs. O-alkylation.
Figure 1: Tautomeric equilibrium favoring the 5-oxo form and the bifurcation of alkylation pathways.
Key Takeaway: Under standard basic conditions (soft electrophiles, polar aprotic solvents), N-alkylation is the major pathway due to the greater nucleophilicity of the nitrogen in the delocalized system and the thermodynamic stability of the resulting cyclic urea-like core.
Experimental Protocols
Method Selection Matrix
-
Choose Protocol A (Base-Mediated) if you have an alkyl halide/tosylate and the substrate is stable to base.
-
Choose Protocol B (Mitsunobu) if you have a primary/secondary alcohol or require mild, neutral conditions.
Protocol A: Base-Mediated N-Alkylation (Standard)
This is the "workhorse" method. The use of Acetone/K2CO3 is preferred for scale-up due to easier workup, while DMF/NaH is reserved for unreactive electrophiles.
Reagents:
-
Substrate: 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol (1.0 equiv)
-
Electrophile: Alkyl Halide (R-X) (1.2 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) [Alternative: Cs₂CO₃ for faster rates]
-
Solvent: Acetone (0.2 M) [Alternative: DMF or MeCN]
Step-by-Step Workflow:
-
Activation: Charge a round-bottom flask with the oxadiazolone substrate and anhydrous Acetone. Add K₂CO₃. Stir at RT for 15 minutes. Note: The suspension may turn slight yellow as the anion forms.
-
Addition: Add the Alkyl Halide dropwise.[2] If the electrophile is a solid, dissolve in minimal solvent first.
-
Reaction: Heat to reflux (approx. 56°C) for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Checkpoint: The starting material (acidic) usually streaks on silica; the product (neutral) will be a distinct spot.
-
-
Workup:
-
Cool to RT and filter off inorganic salts.
-
Concentrate the filtrate in vacuo.
-
Purification: Recrystallize from EtOH/Water or purify via flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).
-
Protocol B: Mitsunobu Reaction (Alcohol Nucleophiles)
Ideal for introducing complex side chains where the alkyl halide is unstable or unavailable.
Reagents:
-
Substrate: 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol (1.0 equiv)
-
Alcohol: R-OH (1.1 equiv)
-
Phosphine: Triphenylphosphine (PPh₃) (1.2 equiv)
-
Azodicarboxylate: DIAD or DEAD (1.2 equiv)
-
Solvent: THF (anhydrous, 0.1 M)
Step-by-Step Workflow:
-
Setup: Dissolve Substrate, Alcohol, and PPh₃ in anhydrous THF under Nitrogen/Argon atmosphere. Cool to 0°C.[3]
-
Addition: Add DIAD dropwise over 10–20 minutes. Crucial: Maintain temperature <5°C to prevent side reactions.
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Quench & Workup: Concentrate directly or dilute with Et₂O, wash with NaHCO₃.
-
Purification: Flash chromatography is essential to remove Triphenylphosphine oxide (TPPO). Tip: Use a gradient starting with high non-polar solvent to elute the product before the polar TPPO.
Analytical Validation & Data Interpretation
Distinguishing the N-alkylated product from the O-alkylated impurity is critical.
Comparative Data Table
| Feature | N-Alkylated (Desired) | O-Alkylated (Impurity) |
| ¹³C NMR (C=O) | 158 – 160 ppm (Urea-like carbonyl) | > 165 ppm (Imidate carbon) |
| IR Spectroscopy | Strong C=O stretch ~1760–1780 cm⁻¹ | Weak/No C=O; C=N stretch dominates |
| UV Absorbance | λmax typically shifts red (longer wavelength) | λmax typically blue-shifted |
| Stability | Stable to hydrolysis | Hydrolyzes back to SM in acid |
Expected NMR Signals (Representative)
For 2-ethyl-3-(4-fluorophenyl)-1,2,4-oxadiazol-5-one (N-ethyl product):
-
¹H NMR (CDCl₃): δ 8.05 (m, 2H, Ar-H), 7.20 (m, 2H, Ar-H), 3.95 (q, 2H, N-CH₂), 1.45 (t, 3H, CH₃).
-
¹⁹F NMR: Single peak at approx. -108 to -112 ppm (characteristic of p-F-phenyl).
-
¹³C NMR: δ 159.5 (C=O), 164.5 (d, C-F coupling), 128.0 (Ar-C), 44.2 (N-CH₂).
Troubleshooting & Optimization
Issue: Low Yield / Incomplete Conversion
-
Cause: Poor solubility of the anion or moisture contamination.
-
Fix: Switch solvent to DMF or DMSO. Add a catalytic amount of TBAI (Tetrabutylammonium iodide) to facilitate phase transfer if using carbonates.
Issue: O-Alkylation Observed (>10%)
-
Cause: "Hard" electrophiles (e.g., MOM-Cl, sulfates) or silver salts promote O-attack.
-
Fix: Ensure the base cation is "soft" (Cs+ or K+). Avoid Ag₂CO₃. Switch to the Mitsunobu condition, which is highly selective for N-alkylation on this scaffold.
Issue: Ring Cleavage
-
Cause: Strong nucleophiles (e.g., hydroxide, methoxide) can attack C5 and open the ring.
-
Fix: Use non-nucleophilic bases (NaH, tBuOK) or weak bases (Carbonates). Avoid NaOH/MeOH.
References
- Title: The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties.
-
Mitsunobu Reaction Protocols
-
General Synthesis of 1,2,4-Oxadiazoles
-
Carboxylic Acid Bioisosteres in Drug Design
Sources
Application Notes & Protocols: 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] Its prominence stems from its role as a privileged scaffold and a bioisostere of amide and ester functionalities.[4][5] This bioisosteric replacement can enhance metabolic stability, improve pharmacokinetic profiles, and modulate receptor binding interactions. The title compound, 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol, is a particularly valuable building block. It combines the proven 1,2,4-oxadiazole core with two key features: a 4-fluorophenyl group, a common motif in bioactive molecules known to enhance binding affinity and metabolic resistance, and a reactive 5-hydroxy group. This hydroxyl group exists in tautomeric equilibrium with its 4,5-dihydro-1,2,4-oxadiazol-5-one form, providing multiple reaction sites for synthetic diversification.[6]
This guide provides an in-depth exploration of the reactivity of 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol, offering detailed protocols and expert insights into its application as a strategic starting material for the synthesis of novel chemical entities for pharmaceutical and agrochemical research.
Physicochemical Properties and Tautomerism
Understanding the fundamental properties of a building block is critical for its effective use in synthesis. The key characteristic of 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol is its prototropic tautomerism, which dictates its reactivity.
| Property | Value |
| CAS Number | 185557-63-5 |
| Molecular Formula | C₈H₅FN₂O₂ |
| Molecular Weight | 180.14 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO, Acetonitrile), moderately soluble in ethers and esters, and sparingly soluble in water. |
The compound exists as a mixture of two tautomers: the aromatic 5-ol form and the non-aromatic 5-one form. The equilibrium between these forms is influenced by the solvent, pH, and temperature, which in turn governs the regioselectivity of subsequent reactions.
Caption: Tautomeric equilibrium of the title compound.
Core Reactivity: A Gateway to Chemical Diversity
The dual nucleophilicity of the [N-C=O] amide-like system in the 5-one tautomer and the hydroxyl group in the 5-ol tautomer allows for selective functionalization at either the oxygen or the nitrogen atom. This tunable reactivity is the cornerstone of its utility.
O-Alkylation and O-Arylation: Targeting the 5-Oxygen
Functionalization at the exocyclic oxygen atom is a primary strategy for modifying the molecule's properties. O-alkylation and O-arylation yield 5-alkoxy and 5-aryloxy-1,2,4-oxadiazole derivatives, respectively.
Causality and Rationale: This pathway is favored under conditions that promote the formation of the alkoxide or phenoxide from the 5-ol tautomer. The resulting ethers are stable and this modification is a common strategy in lead optimization to probe hydrophobic pockets in target proteins or to block metabolic degradation at this site. A silver-catalyzed method has been shown to be effective for O-arylation.[7]
Caption: General scheme for N-alkylation and N-arylation reactions.
Conversion to 5-Chloro-1,2,4-oxadiazole: Activating for Nucleophilic Substitution
The hydroxyl group can be converted into a more versatile leaving group, most commonly a chloride. The resulting 5-chloro-3-(4-fluorophenyl)-1,2,4-oxadiazole is a highly valuable intermediate.
Causality and Rationale: The conversion to a 5-chloro derivative is a classic activation strategy. The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This two-step sequence allows for the introduction of a wide array of nucleophiles—such as amines, thiols, and alkoxides—at the 5-position, which would not be possible via direct reaction with the parent oxadiazolone. This dramatically expands the synthetic utility of the original building block.
Caption: Workflow for synthesis of 5-substituted derivatives.
Applications in Medicinal Chemistry
Derivatives of 1,2,4-oxadiazoles exhibit a wide spectrum of biological activities, underscoring their importance in drug development. [1][2][8]
| Biological Activity | Therapeutic Area | Reference |
|---|---|---|
| Anticancer | Oncology | [1][8][9][10] |
| Anti-inflammatory | Inflammation | [11] |
| Antiparasitic | Infectious Disease | [12] |
| Antiviral | Infectious Disease | [13] |
| Analgesic | Pain Management | [11] |
| HsClpP Agonists | Oncology (Hepatocellular Carcinoma) | [10]|
The 4-fluorophenyl moiety is a well-established feature in many approved drugs, often contributing to enhanced target affinity and favorable ADME (absorption, distribution, metabolism, and excretion) properties. By using 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol as a starting point, researchers can rapidly generate libraries of novel compounds that combine this beneficial group with a versatile and biologically relevant heterocyclic core.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Reagents should be handled with care, and material safety data sheets (MSDS) should be consulted prior to use.
Protocol 1: General Procedure for O-Alkylation
This protocol describes a typical procedure for the synthesis of 5-alkoxy-3-(4-fluorophenyl)-1,2,4-oxadiazoles.
-
Materials:
-
3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol (1.0 eq) in anhydrous DMF (approx. 0.2 M), add anhydrous K₂CO₃ (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Upon completion (typically 2-4 hours), cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated product.
-
-
Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the broad OH/NH proton and the appearance of new signals corresponding to the alkyl group are indicative of a successful reaction.
Protocol 2: Silver-Catalyzed O-Arylation
This protocol is adapted for the synthesis of 5-aryloxy derivatives, which are valuable for creating biaryl ether linkages. [7]
-
Materials:
-
3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol (1.0 eq)
-
ortho-(Trimethylsilyl)phenyl triflate (or other aryl triflate) (2.0 eq)
-
Silver nitrate (AgNO₃) (0.05 eq)
-
Cesium fluoride (CsF) (2.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
-
Procedure:
-
In a Schlenk tube under an inert atmosphere (air is also reported to be tolerated), charge 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol (1.0 eq), the aryl triflate (2.0 eq), AgNO₃ (0.05 eq), and CsF (2.5 eq).
-
Add anhydrous acetonitrile (approx. 0.1 M).
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction and monitor by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).
-
Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield the 5-aryloxy product.
-
-
Characterization: Confirm structure by NMR and HRMS. An example of characterization data for a similar compound, 3-(4-Fluorophenyl)-5-phenoxy-1,2,4-oxadiazole, can be found in the literature. [7]
Protocol 3: Metal-Free N-Arylation
This protocol provides a method for selectively functionalizing the 4-position nitrogen. [7]
-
Materials:
-
3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol (1.0 eq)
-
ortho-(Trimethylsilyl)phenyl triflate (or other aryl triflate) (1.5 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane, anhydrous
-
-
Procedure:
-
To a Schlenk tube, add 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol (1.0 eq), the aryl triflate (1.5 eq), and Cs₂CO₃ (2.0 eq).
-
Add anhydrous 1,4-dioxane (approx. 0.1 M).
-
Seal the tube and heat the mixture to 100 °C.
-
Monitor the reaction by TLC or LC-MS. The N-arylated product will have a different retention factor than the O-arylated isomer.
-
Upon completion (typically 12-18 hours), cool the mixture, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the crude material by flash chromatography to isolate the 4-aryl-1,2,4-oxadiazol-5-one.
-
-
Characterization: The key distinction in ¹³C NMR will be the chemical shift of the C5 carbonyl carbon. The product's identity should be confirmed by 2D NMR experiments (HMBC, HSQC) if necessary to unambiguously assign the site of arylation.
References
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. PMC. Available from: [Link]
-
Typical reactivity of 1,2,4‐oxadiazol‐5(4H)‐ones in synthetic chemistry. ResearchGate. Available from: [Link]
-
Reactions of 1,2,4‐Oxadiazole[4,5‐a]piridinium Salts with Alcohols: the Synthesis of Alkoxybutadienyl 1,2,4‐Oxadiazoles. ResearchGate. Available from: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. Available from: [Link]
-
Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. PMC. Available from: [Link]
-
Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. Available from: [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. PMC. Available from: [Link]
-
5.04 1,2,4-Oxadiazoles. ResearchGate. Available from: [Link]
-
Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. Royal Society of Chemistry. Available from: [Link]
-
Tuning chemoselectivity in O-/N-arylation of 3-aryl-1,2,4-oxadiazolones with ortho-(trimethylsilyl)phenyl. Royal Society of Chemistry. Available from: [Link]
-
Bioisosteres of Common Functional Groups. University of Illinois Urbana-Champaign. Available from: [Link]
-
Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PMC. Available from: [Link]
-
Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. PMC. Available from: [Link]
-
Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar. ScienceDirect. Available from: [Link]
-
Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. Available from: [Link]
-
Oxadiazole isomers: all bioisosteres are not created equal. RSC Publishing. Available from: [Link]
-
N-Arylation of 1,2,4- and 1,3,4-Oxadiazolones under Activated Aromatic Nucleophilic Substitution Conditions. ResearchGate. Available from: [Link]
-
Synthesis of 4,5‐dihydro‐3‐phenyl‐1,2,4‐oxadiazole‐5‐one by Buyle et al. ResearchGate. Available from: [Link]
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. Available from: [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available from: [Link]
-
Discovery and SAR exploration of N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines as potential therapeutic agents for prostate cancer. PubMed. Available from: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. Available from: [Link]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. ResearchGate. Available from: [Link]
-
Unexpected C-C Bond Cleavage: Synthesis of 1,2,4-Oxadiazol-5-ones from Amidoximes with Pentafluorophenyl or Trifluoromethyl Anion Acting as Leaving Group. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. PubMed. Available from: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available from: [Link]
-
TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications (RSC Publishing). Available from: [Link]
-
Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. ResearchGate. Available from: [Link]
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and SAR exploration of N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines as potential therapeutic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol
Welcome to the technical support resource for the synthesis of 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the common challenges and nuances of this synthesis, providing evidence-based solutions and explaining the chemical principles behind our recommendations. Our goal is to empower you to troubleshoot effectively and optimize your reaction yields and purity.
Core Synthesis Overview
The most prevalent and reliable method for synthesizing 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol involves a two-step process. First, the corresponding amidoxime precursor, 4-fluorobenzamidoxime, is prepared from 4-fluorobenzonitrile. This intermediate is then cyclized using a carbonylating agent to form the desired 1,2,4-oxadiazol-5-ol ring system.
Caption: General workflow for the synthesis of 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis. Each answer provides a detailed explanation and actionable steps for resolution.
Part 1: The Amidoxime Precursor (4-Fluorobenzamidoxime)
Question 1: My synthesis of 4-fluorobenzamidoxime from 4-fluorobenzonitrile is slow or results in a low yield. What are the common causes?
Answer: This is a critical first step, and the quality of your amidoxime directly impacts the final cyclization. Here are the primary factors to investigate:
-
Base Stoichiometry and Strength: The reaction requires a base to neutralize the HCl released from hydroxylamine hydrochloride and to facilitate the reaction.
-
Causality: Insufficient base will leave the reaction mixture acidic, protonating the hydroxylamine and reducing its nucleophilicity. An overly strong base can lead to side reactions.
-
Solution: Use a mild base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃). Ensure you use at least one equivalent to neutralize the HCl and a slight excess to promote the reaction. Typically, 1.5 to 2.5 equivalents relative to hydroxylamine hydrochloride is optimal.
-
-
Reaction Time and Temperature: The conversion of nitriles to amidoximes can be slow.
-
Causality: The reaction requires sufficient thermal energy to overcome the activation barrier of the nucleophilic attack on the nitrile carbon.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often run at reflux in an ethanol/water mixture for several hours (6-24 hours). If the reaction stalls, ensure your reflux temperature is adequate.
-
-
Purity of Starting Materials: Ensure your 4-fluorobenzonitrile is pure and your hydroxylamine hydrochloride has not degraded.[1]
Question 2: How do I properly isolate and purify the 4-fluorobenzamidoxime?
Answer: Proper isolation is key to preventing impurities from carrying over to the next step.
-
Work-up Procedure:
-
After the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker of cold water. This will often precipitate the amidoxime.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any inorganic salts.
-
-
Purification:
-
Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure white crystals. The reported melting point is 92-95 °C, which can be used as a purity check.[2]
-
Drying: Ensure the final product is thoroughly dried under vacuum, as residual water can interfere with the subsequent cyclization step, especially when using moisture-sensitive reagents like 1,1'-Carbonyldiimidazole (CDI).
-
Part 2: The Cyclization Reaction
Question 3: I am getting a very low yield for the final cyclization to 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol. What should I troubleshoot?
Answer: Low yield in the cyclization step is the most common problem. The solution often lies in the choice of reagents and reaction conditions.
Caption: Troubleshooting flowchart for low yield in the cyclization step.
-
Choice of Carbonylating Agent: 1,1'-Carbonyldiimidazole (CDI) is a highly effective and safe reagent for this transformation.[3][4] It activates the amidoxime for intramolecular cyclization.
-
Causality: CDI reacts with the hydroxylamine moiety to form an activated intermediate, which then undergoes cyclodehydration.[5] The quality of CDI is paramount; it is highly moisture-sensitive and decomposes upon exposure to air.[4][6]
-
Solution: Always use fresh, high-purity CDI from a newly opened container. Handle it under an inert atmosphere (Nitrogen or Argon). Alternatives like triphosgene or ethyl chloroformate can be used but require more stringent handling precautions.
-
-
Solvent and Temperature: The reaction requires an anhydrous aprotic solvent and heat.
-
Causality: Protic solvents or residual water will consume the CDI and prevent the activation of the amidoxime. The cyclization step requires thermal energy.
-
Solution: Use anhydrous solvents like THF, 1,4-dioxane, or acetonitrile. The reaction is typically heated to 70-100 °C. Monitor by TLC until the amidoxime starting material is consumed.
-
| Parameter | Recommendation | Rationale |
| Cyclizing Agent | 1,1'-Carbonyldiimidazole (CDI) | High efficiency, safe byproducts (imidazole, CO₂).[5][6] |
| Solvent | Anhydrous THF or 1,4-Dioxane | Aprotic, dissolves reactants, suitable boiling point. |
| Temperature | 70-100 °C | Provides energy for cyclodehydration without decomposing the product. |
| Atmosphere | Inert (N₂ or Ar) | Prevents decomposition of moisture-sensitive CDI.[4] |
Question 4: I see a major side product in my reaction mixture. What is it and how can I avoid it?
Answer: The most likely side product when using CDI is a urea derivative formed by the reaction of two amidoxime molecules with CDI, or incomplete reaction leading to the O-acyl intermediate.
-
Mechanism of Side Product Formation: If the intramolecular cyclization is slow, the activated amidoxime intermediate can react with a second molecule of unreacted amidoxime, leading to undesired oligomeric byproducts.
-
Prevention Strategies:
-
Order of Addition: Add the CDI solution slowly to a heated solution of the 4-fluorobenzamidoxime. This maintains a low concentration of the activated intermediate and favors the intramolecular cyclization over intermolecular side reactions.
-
Ensure Anhydrous Conditions: As mentioned, water leads to the hydrolysis of intermediates and the decomposition of CDI, reducing the efficiency of the desired reaction.[7]
-
Optimize Temperature: Ensure the temperature is high enough to promote rapid cyclization once the active intermediate is formed. A temperature range of 80-90 °C is often a good starting point.
-
Caption: Desired reaction mechanism versus a common side reaction pathway.
Experimental Protocols
Protocol 1: Synthesis of 4-Fluorobenzamidoxime
-
To a solution of 4-fluorobenzonitrile (1.0 eq) in a 3:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (2.0 eq).
-
Heat the mixture to reflux (approx. 85-90 °C) and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes).
-
Once the starting material is consumed, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes.
-
Pour the cold mixture into a larger volume of ice-cold water to precipitate the product.
-
Collect the white solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the product under vacuum. If necessary, recrystallize from an ethanol/water mixture to obtain pure 4-fluorobenzamidoxime.[1]
Protocol 2: Synthesis of 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol
-
Under an inert atmosphere (N₂), dissolve 4-fluorobenzamidoxime (1.0 eq) in anhydrous THF or 1,4-dioxane.
-
In a separate flask, dissolve 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) in the same anhydrous solvent.
-
Heat the solution of the amidoxime to 80 °C.
-
Add the CDI solution dropwise to the heated amidoxime solution over 30 minutes.
-
After the addition is complete, maintain the reaction at 80-90 °C for 2-4 hours, monitoring by TLC until the amidoxime is consumed.
-
Cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl to remove imidazole byproducts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude solid by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization to yield the final product.
References
-
Povarov, L. et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. Available at: [Link]
-
Povarov, L. et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. National Center for Biotechnology Information. Available at: [Link]
-
Ye, Z. et al. (2020). Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Organic & Biomolecular Chemistry. Available at: [Link]
-
MySkinRecipes. 4-Fluorobenzamidoxime. Available at: [Link]
-
Chemdad Co., Ltd. 4-FLUOROBENZAMIDOXIME. Available at: [Link]
-
Kaboudin, B., & Saadati, F. (2005). Parallel synthesis of 1,2,4-oxadiazoles using CDI activation. Tetrahedron Letters. Available at: [Link]
-
Chemistry Learner. Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. YouTube. Available at: [Link]
-
The Organic Chemistry Portal. Carbonyl Diimidazole (CDI). Available at: [Link]
-
Chemistry Learner. CDI I Carbonyldiimidazole I N,N' - Carbonyldiimidazole I By-products I Side Products I #cdi. YouTube. Available at: [Link]
Sources
- 1. 4-Fluorobenzamidoxime [myskinrecipes.com]
- 2. 4-FLUOROBENZAMIDOXIME Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Cyclization Failures in 1,2,4-Oxadiazole Formation
Introduction
The 1,2,4-oxadiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, prized for its role as a stable bioisostere for esters and amides and its presence in numerous pharmacologically active compounds.[1][2][3] The most common and versatile synthetic route involves the coupling of an amidoxime with a carboxylic acid (or its activated derivative) to form an O-acylamidoxime intermediate, which then undergoes a cyclodehydration to furnish the desired 1,2,4-oxadiazole.[3][4]
Despite its prevalence, this reaction is frequently plagued by challenges, including low yields, incomplete reactions, and complex side-product formation. This guide provides in-depth, field-tested insights and systematic troubleshooting strategies to help you navigate these common pitfalls and achieve successful, high-yielding syntheses.
Section 1: Frequently Asked Questions (FAQs)
Q1: My reaction has stalled; I see starting materials and the O-acylamidoxime intermediate, but very little final product. What's the first thing I should check? A: This is a classic case of incomplete cyclization. The most common cause is insufficient activation energy or a suboptimal choice of base/solvent for the final cyclodehydration step. The first and simplest intervention is to increase the reaction temperature. Heating the reaction mixture, sometimes to reflux, or employing microwave irradiation can often provide the necessary energy to drive the cyclization to completion.[5]
Q2: I'm getting a low yield and my mass spectrometry analysis shows a major peak corresponding to my starting amidoxime. What is happening? A: This strongly suggests that your O-acylamidoxime intermediate is hydrolyzing back to the starting materials.[6][7] This is a very common side reaction, especially if there is residual moisture in your reagents or solvents. The immediate solution is to rigorously ensure anhydrous conditions by using freshly dried solvents and reagents and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[5][6]
Q3: Why is a one-pot synthesis sometimes preferred over a two-step procedure? A: One-pot syntheses are often more efficient as they bypass the need to isolate the O-acylamidoxime intermediate, which can be unstable and prone to hydrolysis or other side reactions.[8] This approach typically leads to higher overall yields, shorter reaction times, and simpler workup procedures.[8]
Q4: My reaction looks like a complex mixture of products on TLC/LCMS. What are the likely side products? A: Besides the hydrolysis mentioned above, a common issue is the Boulton-Katritzky rearrangement, a thermal or base-catalyzed process that can convert your intermediate into various other heterocyclic isomers, complicating purification.[7] Another possibility is the cleavage of the intermediate, which can produce the corresponding amidoxime and a nitrile.[9] Optimizing temperature and base selection is key to minimizing these pathways.[7]
Section 2: The Reaction Pathway & Key Control Points
The successful formation of a 1,2,4-oxadiazole from an amidoxime and a carboxylic acid hinges on two critical transformations: (1) Acylation and (2) Cyclodehydration . Failure at either of these stages will lead to a failed reaction.
General Reaction Mechanism
The process begins with the activation of a carboxylic acid, followed by nucleophilic attack from the amidoxime's hydroxylamine oxygen to form the key O-acylamidoxime intermediate. A subsequent base-mediated intramolecular cyclization with the elimination of water yields the final 1,2,4-oxadiazole.
Caption: The two-stage process of 1,2,4-oxadiazole synthesis.
Section 3: Troubleshooting Guide - A Workflow Approach
When a reaction fails, a systematic approach is crucial. Use the following workflow to diagnose and solve the issue.
Caption: A logical workflow for troubleshooting cyclization failures.
Problem Area 1: Inefficient Acylation (Reaction stops at starting materials)
If you observe primarily unreacted amidoxime and carboxylic acid, the initial coupling step has failed. The formation of the O-acylamidoxime intermediate is the rate-limiting step in this scenario.
Cause 1: Poor Carboxylic Acid Activation
-
Explanation: The carboxylic acid must be converted into a more electrophilic species (like an active ester) for the amidoxime to attack. Inefficient activation is a primary cause of failure.[5]
-
Solution: Switch to a more powerful coupling reagent. While reagents like EDC or CDI can be effective, modern uronium-based reagents like HATU or HBTU , in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA), are often superior for difficult couplings.[5]
Cause 2: Steric Hindrance
-
Explanation: If either the amidoxime or the carboxylic acid is sterically bulky, the coupling reaction can be sluggish.[8]
-
Solution: Increase the reaction time and/or temperature for the acylation step. Pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amidoxime can also improve efficiency.[8]
| Coupling Reagent | Typical Conditions | Strengths & Weaknesses |
| EDC/HOBt | DCM or DMF, RT | Cost-effective; Can form urea byproducts; Moderate efficiency. |
| CDI | THF or DCM, RT | Simple workup (gas byproduct); Moisture sensitive. |
| HATU/DIPEA | DMF or CH₃CN, RT | Highly efficient, fast, good for hindered substrates; More expensive.[5] |
| T3P® | Ethyl Acetate, 50 °C | Excellent for preventing racemization; Workup can be more involved. |
Problem Area 2: Failure of O-Acyl Amidoxime to Cyclize
This is the most common failure mode, where the intermediate is formed successfully but does not proceed to the final product.
Cause 1: Insufficient Temperature
-
Explanation: The cyclodehydration step requires a significant activation energy. Room temperature conditions are often insufficient for this intramolecular transformation.
-
Solution: Heat the reaction mixture. Refluxing in a high-boiling solvent like toluene, xylene, or dioxane is a standard approach.[1] Microwave heating is a particularly effective modern technique that can dramatically reduce reaction times from hours to minutes and drive stubborn cyclizations to completion.[5]
Cause 2: Suboptimal Base or Solvent
-
Explanation: The base plays a critical role in facilitating the final proton transfer and elimination of water. The solvent must be compatible with the chosen base and temperature.
-
Solution: A systematic screen of conditions is recommended.
-
Bases: If milder organic bases (e.g., triethylamine, DIPEA) are failing, consider stronger, non-nucleophilic options like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[7] For certain substrates, inorganic bases like powdered NaOH or KOH in DMSO have proven highly effective for rapid, room-temperature cyclizations.[6][10] Tetrabutylammonium fluoride (TBAF) in THF is another excellent system that is tolerant of many functional groups.[6][7]
-
Solvents: Aprotic solvents are generally preferred.[5] DMSO is particularly effective when used with inorganic bases.[8] Toluene is a good choice for high-temperature reactions.
-
Cause 3: Hydrolysis of the Intermediate
-
Explanation: As previously mentioned, the ester linkage in the O-acylamidoxime is susceptible to cleavage by water, especially under basic conditions.[6][7]
-
Solution:
-
Use Anhydrous Reagents: Dry solvents over molecular sieves. Use freshly opened or properly stored reagents.
-
Inert Atmosphere: Conduct the entire reaction sequence under a nitrogen or argon atmosphere to exclude moisture.[5][6]
-
Base Choice: Avoid aqueous base solutions for the workup until the reaction is complete. Non-nucleophilic bases are less likely to promote hydrolysis than nucleophilic ones.[7]
-
Section 4: Key Experimental Protocols
Protocol 1: One-Pot Synthesis using HATU Coupling and Thermal Cyclization
This protocol is a robust starting point for many substrates.
Materials:
-
Amidoxime (1.0 eq)
-
Carboxylic Acid (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF or Acetonitrile
-
Toluene
Procedure:
-
To a dry, inerted flask, add the carboxylic acid, anhydrous DMF, and DIPEA.
-
Stir the solution and add HATU in one portion. Allow the acid to "pre-activate" for 15 minutes at room temperature.
-
Add the amidoxime to the activated acid solution.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the consumption of the amidoxime by TLC or LC-MS to confirm the formation of the O-acylamidoxime intermediate.
-
Once acylation is complete, add Toluene to the reaction mixture.
-
Heat the reaction to 80-110 °C and stir for 2-16 hours. Monitor the conversion of the intermediate to the final 1,2,4-oxadiazole.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and perform a standard aqueous workup (e.g., wash with water, sat. NaHCO₃, and brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Base-Catalyzed Cyclization using NaOH/DMSO
This protocol is highly effective for the cyclization of pre-formed O-acylamidoximes or in one-pot procedures with esters.[3][8]
Materials:
-
Amidoxime (1.0 eq)
-
Carboxylic Acid Ester (e.g., methyl or ethyl ester) (1.2 eq)
-
Powdered Sodium Hydroxide (NaOH) (2.0 eq)
-
Anhydrous DMSO
Procedure:
-
To a dry flask, add the amidoxime and anhydrous DMSO.
-
Add the powdered NaOH and stir the suspension for 5-10 minutes at room temperature.
-
Add the carboxylic acid ester to the mixture in one portion.
-
Stir vigorously at room temperature for 4-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into a flask containing cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography or recrystallization.
References
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. RJPT. Available at: [Link]
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PMC. Available at: [Link]
-
Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. Available at: [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Wasit Journal for Pure sciences. Available at: [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. ijper.org [ijper.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]
Minimizing O- vs N-alkylation byproducts in oxadiazole reactions
Current Status: Operational Topic: Minimizing O- vs N-alkylation byproducts in 1,3,4-oxadiazol-2-one reactions Assigned Specialist: Senior Application Scientist
Diagnostic & Strategy Hub
Welcome to the technical support center for heterocyclic functionalization. The alkylation of 1,3,4-oxadiazol-2(3H)-ones presents a classic "Ambident Nucleophile" challenge. The anion generated upon deprotonation delocalizes negative charge between the lactam nitrogen (N3) and the carbonyl oxygen (O2).
While N-alkylation is typically the thermodynamic preference and the desired pathway for pharmaceutical scaffolds (e.g., Azilsartan), O-alkylation is a persistent kinetic impurity that degrades yield and complicates purification.
Quick Diagnostic: Which Protocol Fits Your Needs?
Before proceeding, identify your constraints using the decision matrix below.
Caption: Figure 1. Strategic decision tree for selecting the optimal alkylation method based on substrate availability and steric constraints.
Technical FAQs & Troubleshooting
Issue 1: "I am using an alkyl halide and getting a 60:40 mixture of N- vs O-alkylation."
Root Cause: This is governed by the Hard-Soft Acid-Base (HSAB) principle . The oxadiazolone anion has a "Hard" center (Oxygen, high charge density) and a "Soft" center (Nitrogen, lower charge density/polarizable).
-
Hard Electrophiles (Alkyl chlorides, Tosylates) tend to react at the Oxygen.
-
Soft Electrophiles (Alkyl iodides, Benzyl bromides) tend to react at the Nitrogen.
Corrective Action:
-
Switch Leaving Groups: If possible, convert your alkyl chloride to an iodide using Finkelstein conditions (NaI/Acetone) in situ or prior to the reaction.
-
Solvent Selection: Switch to DMF or NMP . These polar aprotic solvents solvate the cation (
or ) effectively, leaving the anion "naked." While this increases overall reactivity, the thermodynamic stability of the N-product (amide-like resonance) usually dominates in the absence of strong coordination effects. -
Cation Tuning: Use Cesium Carbonate (
) . The large Cesium ion does not coordinate tightly to the hard Oxygen, allowing the "softer" Nitrogen to act as the nucleophile. Lithium bases ( ) should be avoided as coordinates to Oxygen, potentially directing the electrophile to that site (or blocking it, depending on the transition state, but generally is safer for N-selectivity).
Issue 2: "I need >95% N-selectivity, but I can't separate the O-isomer."
Root Cause:
Corrective Action: Abandon the alkyl halide and use the Mitsunobu Reaction. This is the "Silver Bullet" for 1,3,4-oxadiazol-2-ones.
-
Why it works: The reaction occurs under neutral conditions. The
of the oxadiazolone NH is ~7.06, making it acidic enough to protonate the zwitterionic betaine intermediate. The nucleophilic attack by the Nitrogen on the alkoxy-phosphonium species is highly favored over Oxygen due to the -effect and orbital alignment. -
Expected Result: Typically >90% to exclusive N-alkylation for primary and secondary alcohols.
Issue 3: "My reaction works for Methyl Iodide but fails for Isopropyl Bromide."
Root Cause: Steric hindrance. The N3 position is flanked by the carbonyl (C2) and the C5 substituent. As the electrophile becomes bulkier (secondary alkyl), the nucleophilic attack by Nitrogen is sterically impeded, allowing the more accessible Oxygen to react, or stopping the reaction entirely.
Corrective Action:
-
Increase Temperature: Move from RT to 60-80°C (in DMF).
-
Mitsunobu Alternative: Even for secondary alcohols (like menthol), Mitsunobu often retains N-selectivity where
fails, although yields may drop.
Experimental Protocols
Protocol A: The Mitsunobu Method (High Fidelity)
Recommended for: Primary/Secondary alcohols, chiral substrates, and when high N-selectivity is critical.
Reagents:
-
Substrate: 5-substituted-1,3,4-oxadiazol-2(3H)-one (1.0 equiv)
-
Alcohol: R-OH (1.1 equiv)
-
Phosphine:
(Triphenylphosphine) (1.2 equiv) -
Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)
-
Solvent: Anhydrous THF (0.1 M concentration)
Workflow:
-
Dissolution: Charge the reaction vessel with the Oxadiazolone, Alcohol, and
in anhydrous THF under Nitrogen/Argon. -
Cooling: Cool the mixture to 0°C (ice bath).
-
Addition: Add DIAD dropwise over 10–15 minutes. Critical: The solution will turn yellow/orange. Maintain low temp to prevent side reactions.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours.
-
Workup: Concentrate solvent. Triturate with
/Hexane to precipitate Triphenylphosphine oxide ( ). Filter. Purify filtrate via flash chromatography.
Protocol B: The Cesium-Effect Method ( )
Recommended for: Alkyl halides, large scale (cost-sensitive), or tertiary electrophiles.
Reagents:
-
Substrate: 1.0 equiv
-
Electrophile: Alkyl Iodide or Bromide (1.2 equiv)
-
Base:
(1.5 equiv) -
Solvent: DMF (Anhydrous)
Workflow:
-
Suspension: Mix Substrate and
in DMF. Stir at RT for 30 mins to ensure deprotonation. -
Addition: Add Alkyl Halide.
-
Heating:
-
Quench: Pour into water/brine. Extract with EtOAc.
-
Purification: O-alkylated byproducts are usually less polar (higher
) than N-alkylated products.
Data & Comparison
Regioselectivity Factors
| Variable | Condition for N-Alkylation (Desired) | Condition for O-Alkylation (Undesired) |
| Reagent Class | Mitsunobu (Alcohol + | |
| Electrophile Hardness | N/A (Alkoxy-phosphonium is soft-accepting) | Hard (Chlorides, Sulfonates) |
| Leaving Group | ||
| Solvent | THF, DCM | Acetone, DMSO (variable effects) |
| Sterics | Tolerates | High sterics push toward O-alkylation |
Mechanism Visualization
The following diagram illustrates why the Mitsunobu pathway bypasses the ambident competition common in base-mediated methods.
Caption: Figure 2. Mechanistic pathway showing the kinetic preference for N-alkylation under Mitsunobu conditions due to orbital control and the alpha-effect.
References
-
Lochead, A. W., et al. (1999). "Mitsunobu N3-alkylation of 1,3,4-oxadiazol-2(3H)-ones." Synthetic Communications, 29(5), 800-804.
-
Comins, D. L., & Gao, J. (1994). "N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone." Tetrahedron Letters, 35(18), 2819-2822. (Provides mechanistic context for ambident heterocycles).
-
Kornblum, N., et al. (1963). "Solvation as a Factor in the Alkylation of Ambident Anions." Journal of the American Chemical Society, 85(8), 1148–1154. (Foundational theory on Solvent/Cation effects).
-
Beilstein Institute. (2013). "Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction." Beilstein Journal of Organic Chemistry, 9, 237–243.
Sources
Technical Support Center: Optimizing pH for 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol Extraction
Welcome to the technical support center for the efficient extraction of 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the liquid-liquid extraction of this acidic heterocyclic compound. Our focus is on leveraging pH manipulation for optimal yield and purity, grounded in the principles of chemical reactivity and stability.
I. Understanding the Chemistry: pKa and Stability
3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol is an acidic compound due to the proton on the nitrogen atom of the oxadiazolone ring. The acidity of this N-H bond is a critical parameter for developing an effective extraction protocol. The pKa of a series of 3-(p-substituted-phenyl)-1,2,4-oxadiazol-5(4H)-ones has been determined in methanol, providing a strong basis for our pH optimization strategy.[1] Deprotonation of the N-H group results in a resonance-stabilized anion, which significantly influences its solubility in aqueous and organic phases.
A crucial consideration is the stability of the 1,2,4-oxadiazole ring itself. Studies on related 1,2,4-oxadiazole derivatives have shown that the ring can be susceptible to degradation under both strongly acidic and basic conditions.[2] For one derivative, maximum stability was observed in a pH range of 3-5.[2] This suggests that prolonged exposure to harsh pH conditions during extraction should be avoided to prevent cleavage of the oxadiazole ring and loss of product.
II. Troubleshooting Guide: Common Extraction Problems and Solutions
This section addresses specific issues you may encounter during the extraction of 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol.
Q1: I am experiencing low recovery of my compound in the organic layer after extraction from an aqueous solution. What could be the cause?
A1: Low recovery is often a direct consequence of suboptimal pH conditions during the liquid-liquid extraction. For an acidic compound like 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol, its protonation state, and therefore its solubility, is dictated by the pH of the aqueous phase.
-
The Principle: To maximize the partitioning of an acidic compound into the organic phase, the aqueous phase should be acidified to a pH that is at least two units below the compound's pKa.[3][4][5] At this pH, the compound will be predominantly in its neutral, protonated form, which is more soluble in organic solvents.
-
Troubleshooting Steps:
-
Verify the pH of your aqueous phase: Use a calibrated pH meter to accurately measure the pH.
-
Adjust the pH: If the pH is not sufficiently acidic, add a suitable acid (e.g., 1 M HCl) dropwise until the target pH is reached.
-
Consider the pKa: Based on studies of similar compounds, the pKa of 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol is expected to be in the acidic range.[1] Therefore, adjusting the aqueous phase to a pH of 2-3 is a good starting point to ensure the compound is in its neutral form for extraction into the organic layer.
-
Q2: An emulsion has formed at the interface of my aqueous and organic layers, making separation difficult. How can I break this emulsion?
A2: Emulsion formation is a common problem in liquid-liquid extractions, often caused by the presence of surfactants or vigorous shaking.[6][7][8] Here are several techniques to break an emulsion:
-
Mechanical Agitation: Gently swirl or stir the mixture with a glass rod. This can help to coalesce the dispersed droplets.[7]
-
Addition of Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion by "salting out" the organic components.[6][9][10]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.[7][8]
-
Filtration: Pass the mixture through a bed of glass wool or a phase separator filter paper.[6]
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the separation of the layers.[10][11]
Q3: I suspect my compound is degrading during the extraction process. How can I minimize this?
A3: As mentioned, the 1,2,4-oxadiazole ring can be unstable at extreme pH values.[2][12][13][14] To minimize degradation:
-
Avoid Prolonged Exposure to Strong Acids and Bases: Perform the extraction steps as quickly as is practical.
-
Use Milder pH Adjustments: If possible, use weaker acids or bases for pH adjustment, although this may impact extraction efficiency.
-
Maintain a Stable pH Range: For 1,2,4-oxadiazole derivatives, a pH range of 3-5 has been shown to provide maximum stability.[2] If your extraction protocol allows, working within this range is ideal.
-
Temperature Control: Perform extractions at room temperature or below, as elevated temperatures can accelerate degradation.
III. Frequently Asked Questions (FAQs)
Q: What is the ideal pH for extracting 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol into an organic solvent?
A: To ensure the compound is in its neutral, organic-soluble form, the pH of the aqueous phase should be at least two pH units below its pKa. Given the acidic nature of 1,2,4-oxadiazol-5-ones, a pH of 2 to 3 is recommended for efficient extraction into the organic layer.
Q: Conversely, what is the optimal pH to extract the compound from an organic solvent into an aqueous phase?
A: To move the compound into the aqueous phase, you need to deprotonate it to form the water-soluble anion. This is achieved by increasing the pH of the aqueous phase to at least two pH units above the compound's pKa. A pH of 8 to 9 should be effective. However, be mindful of the potential for base-induced degradation of the oxadiazole ring with prolonged exposure.
Q: Which organic solvents are suitable for the extraction?
A: Common water-immiscible organic solvents such as ethyl acetate, dichloromethane, and chloroform are generally suitable. The choice of solvent can also influence extraction efficiency and should be selected based on the overall polarity of your compound and any impurities present.
Q: How can I confirm that my extraction was successful?
A: The most reliable method is to analyze a small sample of both the organic and aqueous layers by a suitable analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the distribution of your compound.
IV. Experimental Protocols
Protocol 1: Extraction of 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol into an Organic Solvent
This protocol outlines the steps for extracting the target compound from an aqueous solution into an organic solvent.
-
Sample Preparation: Begin with your aqueous solution containing 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol in a separatory funnel.
-
pH Adjustment:
-
Measure the initial pH of the aqueous solution using a calibrated pH meter.
-
Slowly add 1 M hydrochloric acid (HCl) dropwise while gently swirling the separatory funnel.
-
Continue adding acid until the pH of the aqueous phase is stable between 2.0 and 3.0.
-
-
Solvent Addition: Add an equal volume of a suitable organic solvent (e.g., ethyl acetate) to the separatory funnel.
-
Extraction:
-
Stopper the separatory funnel and invert it gently, making sure to vent frequently to release any pressure buildup.
-
Shake the funnel for 1-2 minutes with periodic venting.
-
-
Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate.
-
Collection: Carefully drain the lower aqueous layer. Collect the upper organic layer containing your compound.
-
Repeat Extraction (Optional but Recommended): For maximum recovery, add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction process (steps 4-6). Combine the organic extracts.
-
Drying: Dry the combined organic extracts over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain your crude product.
Protocol 2: Back-Extraction into an Aqueous Basic Solution
This protocol is useful for purifying the compound by removing non-acidic impurities.
-
Sample Preparation: Start with the organic solution containing 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol in a separatory funnel.
-
Aqueous Base Addition: Add an equal volume of a basic aqueous solution (e.g., 1 M sodium bicarbonate or a buffer solution at pH 9).
-
Extraction:
-
Stopper the separatory funnel and shake vigorously for 1-2 minutes, venting frequently, especially when using bicarbonate due to CO2 evolution.
-
-
Phase Separation: Allow the layers to separate completely.
-
Collection: The deprotonated compound will now be in the aqueous layer. Drain and collect the aqueous layer. The organic layer will contain any neutral or basic impurities.
-
Acidification and Re-extraction: To recover the compound, acidify the collected aqueous layer to a pH of 2-3 with 1 M HCl. The neutral compound may precipitate out, or it can be re-extracted into an organic solvent following Protocol 1.
V. Data Presentation and Visualization
Table 1: pH-Dependent Distribution of 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol
| Aqueous pH | Predominant Species | Expected Solubility | Recommended Action |
| < pKa - 2 | Neutral (Protonated) | High in Organic Solvents | Extract into organic phase |
| pKa | 50% Neutral, 50% Anionic | Moderate in both phases | Suboptimal for clean separation |
| > pKa + 2 | Anionic (Deprotonated) | High in Aqueous Solvents | Extract into aqueous phase |
Diagrams
Caption: Workflow for extracting the acidic compound into an organic solvent.
Caption: pH-dependent equilibrium of the target compound.
VI. References
-
Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. Available at: [Link]
-
Liquid-Liquid Extractions - Chemistry LibreTexts. Available at: [Link]
-
Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University - Edubirdie. Available at: [Link]
-
Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed. Available at: [Link]
-
Troubleshooting: The Workup - Department of Chemistry : University of Rochester. Available at: [Link]
-
Acid-Base Extraction Tutorial - YouTube. Available at: [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. Available at: [Link]
-
Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Available at: [Link]
-
How to Estimate the pKa Values Using the pKa Table - Organic Chemistry Tutor. Available at: [Link]
-
Absolute pKa Determinations for Substituted Phenols | Journal of the American Chemical Society. Available at: [Link]
-
Henderson-Hasselbalch Plots for Acid-Base Extraction - YouTube. Available at: [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. Available at: [Link]
-
Emulsion Problem Encountered in Extractions - BrainKart. Available at: [Link]
-
Tackling emulsions just got easier - Biotage. Available at: [Link]
-
Calculation of the pKa-values of condensed N-heterocycles to predict... - ResearchGate. Available at: [Link]
-
GR-pKa: a message-passing neural network with retention mechanism for pKa prediction | Briefings in Bioinformatics | Oxford Academic. Available at: [Link]
-
1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. Available at: [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
-
Modelling of Yield and Distribution Coefficient in a Liquid-Liquid Extraction: Effect of the Concentration of Ligand. Available at: [Link]
-
Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC. Available at: [Link]
-
How To Run A Reaction: The Workup - Department of Chemistry : University of Rochester. Available at: [Link]
-
What is the principle of liquid-liquid extraction involving acid-base equilibra? - Quora. Available at: [Link]
-
A Review: Oxadiazole Their Chemistry and Pharmacological Potentials - Der Pharma Chemica. Available at: [Link]
-
and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents 1,2,4 - SciELO. Available at: [Link]
-
Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson - Study.com. Available at: [Link]
-
The role of pH in Liquid-Liquid Extraction L9 4380 - YouTube. Available at: [Link]
-
Bordwell pKa Table - Organic Chemistry Data. Available at: [Link]
-
Ch24 : Phenols - University of Calgary. Available at: [Link]
-
Acid–base extraction - Wikipedia. Available at: [Link]
-
Henderson–Hasselbalch equation - Wikipedia. Available at: [Link]
-
Reaction Work-Ups - Chemistry LibreTexts. Available at: [Link]
-
Problems with extractions - Chemistry Teaching Labs - University of York. Available at: [Link]
-
NH-acidities and Hammett correlation of 3-para substituted phenyl-1,2,4-oxadiazol-5(4H). Available at: [Link]
-
Henderson-Hasselbalch equation – An ABC of PK/PD - Open Education Alberta. Available at: [Link]
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. brainkart.com [brainkart.com]
- 8. biotage.com [biotage.com]
- 9. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 10. azom.com [azom.com]
- 11. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rjptonline.org [rjptonline.org]
- 14. derpharmachemica.com [derpharmachemica.com]
Validation & Comparative
1H NMR Characterization Guide: 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol
Executive Summary
This guide provides a rigorous technical analysis of 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ol , a critical heterocyclic scaffold in medicinal chemistry. Often utilized as a non-classical bioisostere for carboxylic acids, this molecule presents a unique characterization challenge due to its keto-enol tautomerism.
While formally named an "oxadiazol-5-ol" (hydroxy form), experimental evidence confirms that in solution (particularly in polar aprotic solvents like DMSO-
Part 1: Comparative Analysis & Bioisosteric Utility
The Tautomeric Conundrum: 5-ol vs. 5-one
Unlike carboxylic acids, which exist as a single stable tautomer, this scaffold exists in a dynamic equilibrium. Understanding this is prerequisite to interpreting the NMR data.
| Feature | 5-Hydroxy Form (Enol) | 5-Oxo Form (Keto) |
| Structure | Aromatic ring with -OH group | Non-aromatic heterocycle with C=O and NH |
| Prevalence | Theoretical / Gas Phase | Dominant in Solution & Solid State |
| NMR Signature | Exchangeable -OH (rarely seen) | Broad -NH (12.0–13.5 ppm) |
| pKa | ~6–7 (Acidic) | ~6–7 (Acidic N-H) |
Performance vs. Alternatives
In drug design, this scaffold is selected to replace carboxylic acids to improve lipophilicity and permeability while maintaining hydrogen bond donor/acceptor capability.
| Parameter | Carboxylic Acid (-COOH) | Tetrazole (-CN | 1,2,4-Oxadiazol-5-one |
| pKa | ~4.5 (Ionized at pH 7.4) | ~4.5–5.0 (Ionized at pH 7.4) | ~6.0–7.0 (Partially Unionized) |
| Lipophilicity (LogP) | Low (Hydrophilic) | Low | Moderate (Improved Permeability) |
| Metabolic Stability | High (Phase II Glucuronidation) | High | High (Resistant to hydrolysis) |
| H-Bonding | Strong Donor/Acceptor | Diffuse Anion | Directional Donor (NH) / Acceptor (C=O) |
Key Insight: The oxadiazolone is superior when the target requires a neutral H-bond donor or when membrane permeability of the carboxylic acid analog is poor.
Part 2: Experimental Protocol
Synthesis of 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5(4H)-one
Note: This protocol ensures the formation of the keto-tautomer, which is the species characterized below.
Reagents:
-
4-Fluorobenzamidoxime (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 eq) OR Ethyl Chloroformate (1.1 eq)
-
Solvent: 1,4-Dioxane or THF (anhydrous)
-
Base: DBU (1.2 eq) - only if using Ethyl Chloroformate
Step-by-Step Methodology:
-
Activation: Dissolve 4-fluorobenzamidoxime in anhydrous 1,4-dioxane under N
atmosphere. -
Cyclization: Add CDI in portions at room temperature. The reaction will evolve CO
gas. -
Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor by TLC (formation of a less polar spot).
-
Workup: Cool to RT. Dilute with water and acidify with 1M HCl to pH ~2–3 to precipitate the product (protonate the oxadiazolone nitrogen).
-
Purification: Filter the white solid. Recrystallize from Ethanol/Water.
Part 3: H NMR Characterization Data
Solvent Selection: DMSO- vs. CDCl
-
DMSO-
(Recommended): The high polarity stabilizes the polar tautomer and ensures solubility. The acidic NH proton is usually visible. -
CDCl
: Poor solubility. The NH proton often broadens into the baseline or shifts unpredictably due to dimerization.
Spectral Data (400 MHz, DMSO- )
| Position | Multiplicity | Integration | Coupling Constants ( | Assignment | |
| NH | 12.80 – 13.20 | Broad Singlet (br s) | 1H | N/A | Ring Nitrogen (N4-H) |
| Ar-H (2,6) | 7.90 – 8.05 | Multiplet (m) / dd | 2H | Ortho to Oxadiazole | |
| Ar-H (3,5) | 7.35 – 7.50 | Multiplet (m) / t | 2H | Ortho to Fluorine |
Detailed Coupling Analysis (The Fluorine Effect)
The 4-fluorophenyl group creates a complex AA'BB'X spin system (where X =
-
Ortho to Fluorine (Protons 3,5):
-
These protons experience two large couplings:
-
Vicinal coupling to H-2,6 (
Hz). -
Vicinal coupling to Fluorine (
Hz).
-
-
Visual Appearance: Because
, this signal often appears as a pseudo-triplet ( ).
-
-
Meta to Fluorine (Protons 2,6):
-
These protons are deshielded by the electron-withdrawing oxadiazolone ring.
-
Couplings:
-
Vicinal coupling to H-3,5 (
Hz). -
Long-range coupling to Fluorine (
Hz).
-
-
Visual Appearance: This typically appears as a doublet of doublets (dd) .
-
Part 4: Visualization & Logic Flow
The following diagram illustrates the decision logic for assigning the spectrum and distinguishing the tautomers.
Caption: Logic flow for distinguishing the keto-tautomer and assigning the AA'BB'X aromatic system.
References
-
Bioisosteric Applications
- Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem. This review establishes the pKa and lipophilicity advantages of 1,2,4-oxadiazol-5-ones over carboxylic acids.
-
Synthesis & Tautomerism
-
NMR Data & Solvent Effects
- Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics.
-
Fluorine Coupling Constants
-
Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley.[2] Authoritative source for
coupling values in aromatic systems.
-
Sources
An In-Depth Technical Guide to the Infrared Spectroscopy of 1,2,4-Oxadiazol-5-ol and its Tautomer
A Senior Application Scientist's Comparative Analysis for Researchers in Drug Development
In the landscape of medicinal chemistry and materials science, heterocyclic scaffolds form the bedrock of molecular design. Among these, the 1,2,4-oxadiazole ring is a privileged structure, prized for its bioisosteric properties and metabolic stability. When substituted with a hydroxyl group at the 5-position, the resulting 1,2,4-oxadiazol-5-ol presents a fascinating and often misinterpreted subject for infrared (IR) spectroscopic analysis. This is primarily due to the existence of keto-enol tautomerism, which dictates the vibrational landscape of the molecule.
This guide provides a detailed, experience-driven comparison of the IR spectral features of the 1,2,4-oxadiazol-5-ol functional group, offering clarity on its tautomeric forms and distinguishing it from other common heterocyclic systems.
The Decisive Role of Tautomerism in IR Interpretation
The primary consideration when analyzing the IR spectrum of a 5-hydroxy-1,2,4-oxadiazole is its existence in a tautomeric equilibrium with its keto form, 1,2,4-oxadiazol-5-one.[1] This equilibrium is not a theoretical curiosity; it is a dynamic reality that profoundly impacts the molecule's IR spectrum. The position of this equilibrium can be influenced by the physical state (solid vs. solution), solvent polarity, and intermolecular interactions, such as hydrogen bonding.[1][2]
A robust interpretation, therefore, does not seek a single set of peaks but rather identifies the characteristic signatures of both the enol ('-ol') and keto ('-one') forms.
Key Vibrational Signatures of the 1,2,4-Oxadiazol-5-ol/-one System
The power of IR spectroscopy lies in its ability to probe the specific vibrational modes of functional groups. For this tautomeric system, the most diagnostic regions are the high-frequency X-H stretching region (4000-2500 cm⁻¹) and the double-bond region (1800-1500 cm⁻¹).
1. The Enol Tautomer: 1,2,4-Oxadiazol-5-ol
-
O-H Stretching (ν O-H): The hallmark of the enol form is a hydroxyl group. In the condensed phase (solid or pure liquid), intermolecular hydrogen bonding will cause this peak to appear as a strong, broad absorption band typically centered in the 3500-3200 cm⁻¹ region.[3] The breadth of this peak is a direct consequence of the various hydrogen-bonding states present in the sample. In very dilute solutions with a non-polar solvent, a sharper, "free" O-H peak may be observed at higher wavenumbers (~3600 cm⁻¹).[4]
-
C=N Stretching (ν C=N): The endocyclic carbon-nitrogen double bond is a core feature of the oxadiazole ring. This vibration typically gives rise to a medium-to-strong absorption in the 1640-1560 cm⁻¹ range. This peak can sometimes be coupled with other ring stretching modes.
-
Ring C-O Stretching (ν C-O): The stretching of the single bond between the ring carbon and the exocyclic oxygen of the hydroxyl group is expected in the fingerprint region, generally between 1300-1200 cm⁻¹ .
2. The Keto Tautomer: 1,2,4-Oxadiazol-5-one (A Lactam Analogue)
-
C=O Stretching (ν C=O): This is the most unambiguous indicator of the keto tautomer. The exocyclic carbonyl group will produce a very strong and sharp absorption peak. For five-membered lactams (cyclic amides), this peak is typically found at a relatively high frequency, often in the 1750-1700 cm⁻¹ region.[5] Its high intensity is due to the large change in dipole moment during the stretching vibration.[6][7] The presence of a strong peak in this region is compelling evidence for a significant population of the keto form.
-
N-H Stretching (ν N-H): In the keto form, the proton resides on a ring nitrogen atom. In the solid state, hydrogen bonding between the N-H group of one molecule and the C=O group of another is common. This results in a medium-to-strong, moderately broad absorption in the 3450-3100 cm⁻¹ range.[8] This peak is generally sharper than the O-H stretch of the enol form.
-
C=N Stretching (ν C=N): The endocyclic C=N bond is still present and will absorb in a similar region to the enol form, around 1640-1560 cm⁻¹ .
The relationship between these tautomers and their key IR absorptions is illustrated below.
Caption: Tautomeric forms and their principal IR absorptions.
Comparative Analysis with Alternative Heterocyclic Scaffolds
To confirm the identity of a 1,2,4-oxadiazol-5-ol/-one moiety, it is essential to compare its spectrum against those of other structurally related heterocycles that a researcher might encounter. The absence of a strong C=O peak and the presence of characteristic ring vibrations can be key differentiators.
| Functional Group/Ring | Key Diagnostic IR Peaks (cm⁻¹) | Distinguishing Features |
| 1,2,4-Oxadiazol-5-one | ~1725 (C=O) , ~3200 (N-H), ~1610 (C=N) | Strong, high-frequency C=O stretch is the most definitive peak. |
| 1,2,4-Oxadiazol-5-ol | ~3300 (broad O-H) , ~1610 (C=N), ~1250 (C-O) | Absence of a C=O peak and presence of a very broad O-H band. |
| 1,3,4-Oxadiazole | 1640-1560 (C=N), 1030-1020 (C-O-C stretch) | Lacks the high-frequency C=O or broad O-H/N-H stretches unless substituted. The C-O-C stretch is characteristic. |
| Isoxazole | 1650-1570 (C=N), 1440-1400 (Ring), 950-900 (N-O) | A different pattern of ring vibrations. Lacks the strong C=O or broad O-H unless substituted.[9][10] |
| 1,2,4-Triazole | ~3120 (N-H) , 1540-1480 (Ring Vibrations) | Characterized by a ring N-H stretch and lacks oxygen-related vibrations (C-O, C=O).[11][12][13][14] |
Field-Proven Experimental Protocol: FT-IR Analysis via KBr Pellet Method
To obtain a high-quality, reproducible IR spectrum of a solid 1,2,4-oxadiazol-5-ol derivative, the Potassium Bromide (KBr) pellet method is a robust and universally accepted technique. This protocol ensures the sample is presented to the IR beam in a non-absorbing matrix, minimizing scattering effects.
Pre-requisites & Causality
-
Analyte Purity: The sample must be pure and, critically, anhydrous . Water exhibits a very broad O-H absorption that can obscure the N-H and O-H regions of the analyte.
-
KBr Quality: Use only spectroscopy-grade KBr that has been thoroughly dried in an oven (typically >100 °C for several hours) and stored in a desiccator. KBr is hygroscopic and will absorb atmospheric moisture, introducing water peaks into the spectrum.
Step-by-Step Methodology
-
Sample Preparation (Grinding):
-
Place approximately 1-2 mg of the solid sample into a clean, dry agate mortar.
-
Add ~100-200 mg of the dried KBr powder. The optimal sample-to-KBr ratio is about 1:100.
-
Expert Insight: Begin by gently grinding the sample alone to break up larger crystals before adding the KBr. This ensures a more homogeneous final mixture.
-
Grind the mixture with the pestle for 1-2 minutes until it becomes a fine, homogenous powder with a consistency similar to flour. Thorough grinding is crucial to reduce light scattering (the Christiansen effect), which can distort peak shapes and baselines.
-
-
Pellet Pressing:
-
Assemble the pellet die. Place the mixture into the die and distribute it evenly.
-
Place the die into a hydraulic press.
-
Apply pressure (typically 7-10 tons) for approximately 2 minutes. This high pressure causes the KBr to flow and encapsulate the sample particles, forming a transparent or translucent pellet.
-
Self-Validation Check: A high-quality pellet should be clear and free of cracks or cloudy patches. Cloudiness indicates insufficient grinding, moisture, or inadequate pressure.
-
-
Spectrum Acquisition:
-
Carefully remove the pellet from the die and place it in the spectrometer's sample holder.
-
Acquire a background spectrum of the empty sample compartment. This step is vital to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard measurement range is 4000-400 cm⁻¹.
-
-
Post-Analysis:
-
Clean the mortar, pestle, and die assembly thoroughly with a suitable solvent (e.g., acetone or ethanol) and ensure they are completely dry before the next use to prevent cross-contamination.
-
Alternative Method: Attenuated Total Reflectance (ATR)
For rapid, non-destructive analysis, ATR-FTIR is an excellent alternative. A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or germanium), and pressure is applied with a clamp to ensure good contact. This method requires minimal sample preparation and is less sensitive to sample thickness.
Sources
- 1. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. fiveable.me [fiveable.me]
- 4. Infrared Spectrometry [www2.chemistry.msu.edu]
- 5. chem.pg.edu.pl [chem.pg.edu.pl]
- 6. The C=O Stretch [sites.science.oregonstate.edu]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Isoxazole(288-14-2) IR Spectrum [chemicalbook.com]
- 10. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. (PDF) Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties [academia.edu]
- 13. 1,2,4-Triazole(288-88-0) IR Spectrum [chemicalbook.com]
- 14. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol
This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol. As a halogenated heterocyclic compound, this substance requires specific handling procedures to ensure the safety of laboratory personnel and to protect the environment. The procedures outlined below are grounded in established safety protocols and regulatory requirements for chemical waste management.
Hazard Assessment and Initial Precautions
Immediate Safety Measures:
-
Consult Institutional Guidelines: Always prioritize your institution's specific chemical hygiene plan and waste disposal procedures. Contact your Environmental Health & Safety (EHS) department for clarification.[6][7][8]
-
Work in a Ventilated Area: All handling of this compound and its waste should be conducted inside a properly functioning chemical fume hood to minimize inhalation exposure.[9][10]
-
Personal Protective Equipment (PPE): The following PPE is mandatory when handling 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol and its waste:
-
Safety goggles or a face shield to protect against splashes.[1][9]
-
A laboratory coat to protect skin and clothing.[9]
-
Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated solid waste after handling is complete.[1][3][9]
-
Closed-toe shoes are required in all laboratory settings.[9]
-
The Core Principle: Segregation of Halogenated Waste
The fluorine atom on the phenyl group classifies 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol as a halogenated organic compound . This is the single most critical piece of information for its disposal.
Causality: Halogenated and non-halogenated organic wastes must be collected in separate containers.[9][11][12] The reason for this strict segregation lies in the final disposal method. Halogenated wastes require high-temperature incineration under specific conditions to prevent the formation of highly toxic and environmentally persistent byproducts like dioxins and furans. Mixing these wastes complicates the disposal process and significantly increases costs.[13][14]
Step-by-Step Disposal Protocol
The following workflow provides a systematic approach to waste management, from the point of generation to readiness for pickup.
Workflow for Disposal of 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol
Caption: Decision workflow for proper waste stream management.
Detailed Procedural Steps:
-
Waste Characterization and Container Selection:
-
Identify the Waste Stream: Determine if the waste is the pure solid compound, a solution (liquid waste), or contaminated materials (e.g., gloves, weigh boats, pipette tips).
-
Select the Appropriate Container: Use a container specifically designated for "Halogenated Organic Waste."[9][12][15] The container must be made of a chemically compatible material (e.g., polyethylene for solvents, glass for certain mixtures) and must have a secure, leak-proof screw cap.[6][16] Never use food or beverage containers for waste accumulation.[11]
-
-
Proper Labeling (Self-Validating System):
-
Proper labeling is crucial for safety and compliance. The label acts as a self-validating check to ensure waste is correctly segregated.
-
Before adding any waste , affix a hazardous waste tag from your institution's EHS department.[7][13]
-
The label must clearly state:
-
The full chemical name: "3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol ". Do not use abbreviations or chemical formulas.[6][15]
-
A complete list of all constituents, including solvents, with their approximate percentages or volumes.[6][12]
-
The date when waste was first added to the container (accumulation start date).[17]
-
-
Waste Accumulation and Storage:
-
Satellite Accumulation Area (SAA): The waste container must be kept at or near the point of generation, in a designated SAA that is under the control of laboratory personnel.[6][18]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[6][7][11] This prevents the release of volatile organic compounds (VOCs) and protects against spills.
-
Secondary Containment: Store all liquid waste containers in a secondary containment bin or tray to contain any potential leaks or spills.[7][16][17] The secondary container must be large enough to hold the entire volume of the largest container within it.
-
Segregate Incompatibles: While collecting waste, ensure that incompatible chemicals are not mixed. For example, keep acids and bases in separate waste streams.[11][17][19]
-
-
Disposal of Contaminated Labware and PPE:
-
Solid Waste: Disposable items such as gloves, weigh paper, and pipette tips that are contaminated with 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol should be collected in a separate, clearly labeled container or a lined cardboard box for solid hazardous waste.[10]
-
Empty Containers: To be considered non-hazardous, the original chemical container must be "triple-rinsed."[10]
-
Rinse the empty container three times with a suitable solvent (e.g., acetone, ethanol).
-
The first rinseate is considered hazardous waste and must be collected and added to your "Halogenated Organic Waste" container.[10]
-
Subsequent rinses may be permissible for drain disposal, but you must consult your institutional EHS for specific guidance.[7][10]
-
After triple-rinsing, deface or remove the original label and dispose of the container in the appropriate glass or plastic recycling bin.[10][19]
-
-
-
Requesting Final Disposal:
-
Do not overfill waste containers; accumulation should stop when the container is about 90% full to allow for expansion and prevent spills.[6][16]
-
Once the container is full, complete the hazardous waste tag and submit a request for pickup through your institution's EHS department.[7][13]
-
Never transport hazardous waste yourself outside of the laboratory.[7]
-
Spill Management
In the event of a spill, follow these procedures:
-
Small Spills (Manageable by Lab Personnel):
-
Alert others in the area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).[13][20]
-
Collect the absorbent material using non-sparking tools, place it in a sealed, labeled bag or container, and dispose of it as hazardous solid waste.[13][15]
-
Clean the spill area thoroughly.
-
-
Large Spills or Unknown Hazards:
By adhering to this comprehensive disposal plan, researchers can ensure that 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol is managed in a manner that is safe, compliant, and environmentally responsible.
References
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- Properly Managing Chemical Waste in Laboratories. Ace Waste.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry Stack Exchange.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
- Office and Facility Chemical Waste Management Procedures. University of Delaware.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
- Aldrich 698202 - SAFETY DATA SHEET. (2025, September 22). MilliporeSigma.
- Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.
- Chemical Waste Procedures. (2025, September 25). University of Illinois Division of Research Safety.
- Chemical Waste Disposal Guidelines for Educational Facilities. (2025, November 26). MLI Environmental.
- EHS 200.04 Chemical Waste Management Procedures. (2024, May 6). LSU Health New Orleans.
- WASTE MANAGEMENT. Bucknell University.
- SAFETY DATA SHEET for 3-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANOIC ACID. (2026, January 3). CymitQuimica.
- 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. PMC.
- Organic Solvents. University of Notre Dame Environment, Health and Safety.
- HAZARDOUS WASTE MANAGEMENT PROCEDURES. Towson University.
- Safety data sheet. (2025, July 1). BASF.
- Safety Data Sheet. (2017, December 1). Key Organics.
- SAFETY DATA SHEET. (2025, December 25). Fisher Scientific.
- Biological activity of oxadiazole and thiadiazole derivatives. PMC.
- Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (2025, August 18). ResearchGate.
- SAFETY DATA SHEET. (2025, December 20). Fisher Scientific.
- Safety Data Sheet. (2025, April 5). Angene Chemical.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020, May 29). MOST Wiedzy.
- SAFETY DATA SHEET. (2025, January 27). TCI Chemicals.
- Novel 1,2,4-Oxadiazole Derivatives. (2021, June 3). Encyclopedia.pub.
- Safety Data Sheet. (2021, May 1). Angene Chemical.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. angenechemical.com [angenechemical.com]
- 3. angenechemical.com [angenechemical.com]
- 4. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.columbia.edu [research.columbia.edu]
- 7. vumc.org [vumc.org]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. hscprep.com.au [hscprep.com.au]
- 10. Office Waste Management - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 11. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. acewaste.com.au [acewaste.com.au]
- 17. mlienvironmental.com [mlienvironmental.com]
- 18. towson.edu [towson.edu]
- 19. canterbury.ac.nz [canterbury.ac.nz]
- 20. download.basf.com [download.basf.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
